molecular formula C7H7BrN2O B1370754 6-Bromo-N-methylpicolinamide CAS No. 337535-94-1

6-Bromo-N-methylpicolinamide

Cat. No.: B1370754
CAS No.: 337535-94-1
M. Wt: 215.05 g/mol
InChI Key: LWRUIQMLRILQEJ-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

6-Bromo-N-methylpicolinamide is a hydrophobic compound with a low solubility in water. It is soluble in many organic solvents such as methanol, dimethyl sulfoxide, and ethanol. The compound has a strong absorption in the ultraviolet region. It has a high melting point, which makes it useful in the preparation of high-temperature materials.

Scientific Research Applications

Antitumor Properties

6-Bromo-N-methylpicolinamide derivatives have shown significant potential in antitumor research. Notably, N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated for their anti-proliferative activities on human cancer cell lines, with some derivatives displaying potent broad-spectrum antitumor effects (Huang et al., 2012). Additionally, the development of novel, less toxic, and highly energetic N-methylpicolinamide-bearing hybrids is a significant research area in medicinal chemistry for potential anticancer agents (Moku et al., 2019).

Drug Synthesis and Chemical Process Optimization

The compound plays a key role in the synthesis of drugs and drug intermediates. For instance, in drug discovery processes, intermediates bearing the N-methylamino group, synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde, have been improved through telescoping processes, enhancing efficiency and yield (Nishimura & Saitoh, 2016). Furthermore, advancements in synthesis methods, like the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, demonstrate the compound's utility in medicinal chemistry (Wlodarczyk et al., 2011).

Antipsychotic Agent Research

Research into the development of antipsychotic agents has explored the use of this compound derivatives. For instance, conformationally restricted analogues of remoxipride, synthesized and evaluated for their dopamine D-2 receptor inhibition capabilities, are an example of its application in neuropsychiatric drug development (Norman et al., 1993).

Role in Enzyme Inhibition Research

The compound has been utilized in the synthesis of enzyme inhibitors. For example, a study involving the synthesis of 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines from 6-bromo-2-methoxyquinoline led to the discovery of inhibitors for steroid 5alpha reductases (Baston et al., 2000).

Safety and Hazards

6-Bromo-N-methylpicolinamide is harmful by inhalation, in contact with skin, and if swallowed . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

While specific future directions for 6-Bromo-N-methylpicolinamide were not found in the available resources, it’s known that this compound has significant implications in the fields of materials science, biotechnology, and nanotechnology.

Relevant Papers A paper titled “Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents” discusses a series of N-methylpicolinamide-4-thiol derivatives that were synthesized and evaluated on human cancer cell lines . Among them, compound 6p displayed potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines .

Properties

IUPAC Name

6-bromo-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRUIQMLRILQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622013
Record name 6-Bromo-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337535-94-1
Record name 6-Bromo-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Bromopicolinic acid (Aldrich) was coupled with methyl amine using carbonyl diimidazole (CDI) as coupling reagent to afford 6-bromopyridine-2-carboxylic acid methylamide. The 6-bromopyridine-2-carboxylic acid methylamide underwent Suzuki coupling with 4-phenoxyphenylboronic acid, in the presence of tetrakis(triphenylphosphine)palladium as catalyst to give 6-(4-phenoxyphenyl)pyridine-2-carboxylic acid methylamide as a solid. 1H NMR (CDCl3): δ 8.12 (d, J=7.8 Hz, 1H), 7.98 (d, J=8.7 Hz, 2H), 7.90 (t, J=7.8 Hz, 1H), 7.81 (d, J=7.8 Hz, 1H), 7.38 (t, J=8.4 Hz, 2H), 7.18-7.06 (m, 5H), 3.08 (d, J=5.4 Hz, 3H).
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Synthesis routes and methods II

Procedure details

A solution of 6-bromopicolinoyl chloride (Example 69A, 350 mg, 1.6 mmol) in tetrahydrofuran (4 mL) was added in portions via a pipette over 2 minutes to a solution of methylamine (40 wt. % in water, 4 mL, 46.2 mmol) in tetrahydrofuran (6 mL). The mixture was stirred for 15 minutes and partitioned between water (5 mL) and CH2Cl2 (25 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2 (25 mL). The combined CH2Cl2 layers were dried (MgSO4), filtered and concentrated to provide the desired product, 6-bromo-N-methylpicolinamide. 1H NMR (300 MHz, CDCl3) δ ppm 3.03 and 3.04 (s and s, 3H), 7.45 and 7.60 (dd and dd, J=8.1, 1.0 Hz, 1H), 7.71 and 7.82 (t, J=7.8 Hz, 1H), 7.75-7.88 (bs, 1H), 8.11-8.18 (m, 1H); MS (DCI/NH3) m/z 215 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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